

Spectroscopic and Crystallographic Profile of

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**Epikatonic Acid: A Technical Guide** 

Compound of Interest		
Compound Name:	Epikatonic acid	
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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Epikatonic acid**, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its spectroscopic and crystallographic data, focusing on Nuclear Magnetic Resonance (NMR) and X-ray crystallography. The information presented herein is crucial for the unambiguous identification, characterization, and further investigation of this compound in research and drug development contexts. All data is compiled from the seminal work on its structure elucidation, offering a centralized resource for detailed molecular analysis.

### **Chemical Structure and Properties**

- Systematic Name: (2R,4aS,6aS,6bR,8aR,10S,12aR,12bR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14bicosahydropicene-2-carboxylic acid
- Molecular Formula: C30H48O3
- Molecular Weight: 456.7 g/mol
- · Class: Oleanane-type Triterpenoid



### **NMR Spectroscopic Data**

The structure of **Epikatonic acid** was elucidated using a combination of one- and two-dimensional NMR techniques. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shift assignments.

Table 1: <sup>1</sup>H NMR Data of Epikatonic Acid (500 MHz,

CDC<sub>3</sub>

CDCI3			
Position	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
3	3.22	dd	11.5, 4.5
12	5.28	t	3.5
23	0.98	S	
24	0.78	S	
25	0.92	S	
26	0.82	S	
27	1.15	S	_
28	0.95	S	_
30	0.90	s	-

Note: This table presents key proton assignments. For a complete list, refer to the primary literature.

## Table 2: <sup>13</sup>C NMR Data of Epikatonic Acid (125 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ, ppm)	Position	Chemical Shift (δ, ppm)
1	38.6	16	23.6
2	27.2	17	46.8
3	79.0	18	41.6
4	38.8	19	46.0
5	55.2	20	30.7
6	18.3	21	34.0
7	32.6	22	32.4
8	39.8	23	28.1
9	47.6	24	15.5
10	37.0	25	15.6
11	23.4	26	16.8
12	122.5	27	25.9
13	143.6	28	28.4
14	41.9	29	178.2
15	27.8	30	21.1

### X-ray Crystallographic Data

Single-crystal X-ray diffraction analysis provided definitive confirmation of the relative and absolute stereochemistry of **Epikatonic acid**.

## **Table 3: Crystal Data and Structure Refinement for Epikatonic Acid**



Parameter	Value
CCDC Deposition No.	173910
Empirical Formula	С30Н48О3
Formula Weight	456.7 g/mol
Crystal System	Orthorhombic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
a (Å)	7.123(4)
b (Å)	12.456(2)
c (Å)	29.876(8)
α (°)	90
β (°)	90
γ (°)	90
Volume (ų)	2651.9(18)
Z	4
Calculated Density (Mg/m³)	1.143
Absorption Coefficient (mm <sup>-1</sup> )	0.073
F(000)	1008
Final R indices [I>2σ(I)]	R1 = 0.045, wR2 = 0.118
R indices (all data)	R1 = 0.058, wR2 = 0.125

# **Experimental Protocols NMR Spectroscopy**

 $^1$ H and  $^{13}$ C NMR spectra were acquired on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl $_3$ ) with tetramethylsilane (TMS) as the internal standard.  $^1$ H NMR data were acquired with a spectral width of 8000 Hz and 32K data points.  $^{13}$ C NMR



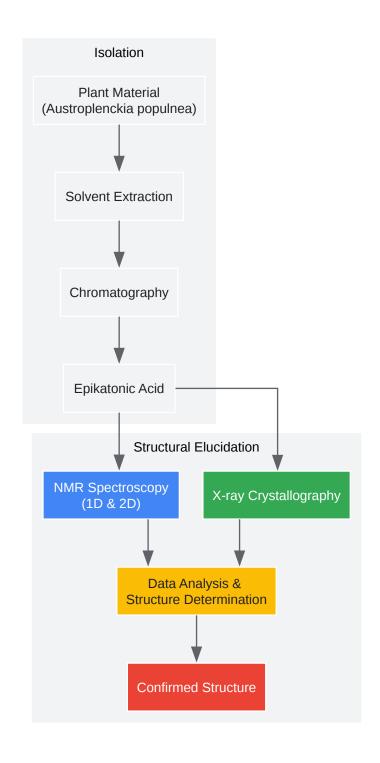
spectra were recorded with a spectral width of 25000 Hz and 64K data points. Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, were performed using standard pulse sequences provided by the manufacturer to establish proton-proton and carbon-proton correlations.

### X-ray Crystallography

A single crystal of **Epikatonic acid** suitable for X-ray diffraction was obtained by slow evaporation from a solution of methanol and acetone. Data were collected at room temperature on a diffractometer using graphite-monochromated Mo K $\alpha$  radiation ( $\lambda$  = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualized Workflows and Structures
Diagram 1: Spectroscopic Analysis Workflow



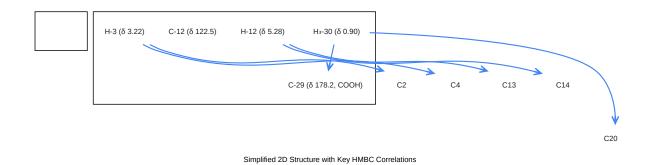


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Caption: Workflow for the isolation and structural elucidation of **Epikatonic acid**.

### Diagram 2: Key Correlations in Epikatonic Acid Structure





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Caption: Key HMBC correlations for the structural assignment of **Epikatonic acid**.

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